molecular formula C8H9ClF3NO B2868690 [3-(Trifluoromethoxy)phenyl]methanamine hydrochloride CAS No. 943843-60-5

[3-(Trifluoromethoxy)phenyl]methanamine hydrochloride

Cat. No.: B2868690
CAS No.: 943843-60-5
M. Wt: 227.61
InChI Key: RGQMMIACFYADNV-UHFFFAOYSA-N
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Description

[3-(Trifluoromethoxy)phenyl]methanamine hydrochloride is a fluorinated aromatic amine derivative with the molecular formula C₈H₇ClF₃NO and an exact mass of 227.0171 g/mol . The compound features a benzylamine backbone substituted with a trifluoromethoxy (-OCF₃) group at the 3-position of the phenyl ring. This electron-withdrawing group enhances the molecule’s metabolic stability and lipophilicity, making it valuable in medicinal chemistry for drug discovery, particularly in targeting central nervous system (CNS) receptors or enzymes influenced by fluorine-containing motifs. Synthesis routes often involve catalytic reduction of nitriles or reductive amination of aldehydes, as demonstrated in related compounds .

Properties

IUPAC Name

[3-(trifluoromethoxy)phenyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO.ClH/c9-8(10,11)13-7-3-1-2-6(4-7)5-12;/h1-4H,5,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQMMIACFYADNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 3-(Trifluoromethoxy)benzaldehyde

The most widely documented method involves reductive amination of 3-(trifluoromethoxy)benzaldehyde. This two-step process begins with the condensation of the aldehyde with ammonium acetate, followed by reduction using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) or methanol. The reaction proceeds under inert atmospheric conditions at 0–15°C to minimize side reactions.

Key Reaction Parameters:

  • Aldehyde-to-Ammonia Ratio: 1:1.5 molar ratio
  • Reducing Agent: Sodium borohydride (2.5 equivalents)
  • Solvent: THF or methanol
  • Temperature: 0–15°C (reduction step)
  • Yield: 70–85% (crude), improving to 90–95% after purification.

The intermediate amine is subsequently treated with hydrochloric acid (HCl) in diethyl ether to precipitate the hydrochloride salt. Crystallization from methanol yields the final product with >99% purity.

Nucleophilic Substitution of 3-(Trifluoromethoxy)benzyl Halides

An alternative route involves the reaction of 3-(trifluoromethoxy)benzyl chloride or bromide with aqueous ammonia. This method, though less common due to handling challenges with benzyl halides, offers a direct pathway to the primary amine.

Reaction Conditions:

  • Halide: 3-(Trifluoromethoxy)benzyl chloride
  • Ammonia Concentration: 28–30% aqueous solution
  • Solvent: Ethanol/water (3:1 v/v)
  • Temperature: 40–60°C
  • Reaction Time: 12–24 hours
  • Yield: 60–75%.

Modern Catalytic and Flow Chemistry Approaches

Catalytic Hydrogenation of Nitriles

Recent advancements employ catalytic hydrogenation of 3-(trifluoromethoxy)benzyl nitrile using Raney nickel or palladium on carbon (Pd/C). This method avoids harsh reducing agents, enhancing safety and scalability.

Optimized Protocol:

  • Catalyst: 5% Pd/C (0.1 equivalents)
  • Pressure: 50–100 psi H₂
  • Solvent: Ethyl acetate
  • Temperature: 25–40°C
  • Yield: 88–92%.

Continuous Flow Synthesis

Industrial-scale production increasingly adopts continuous flow reactors to improve reaction control and throughput. For example, lithiation of 3-(trifluoromethoxy)benzene derivatives in a flow system followed by amination achieves near-quantitative yields.

Flow Reactor Parameters:

  • Residence Time: 2–5 minutes
  • Temperature: −20°C (lithiation), 25°C (amination)
  • Solvent: Tetrahydrofuran (THF)
  • Throughput: 1–2 kg/hour.

Industrial-Scale Production and Optimization

Large-Scale Reductive Amination

Industrial facilities optimize reductive amination by employing excess ammonium acetate (2.0 equivalents) and automated pH control (pH 8–9) to maximize amine formation. Post-reduction, the crude product is purified via distillation under reduced pressure (10–15 mmHg) before salt formation.

Process Metrics:

Parameter Value
Batch Size 500–1000 kg
Purity Post-Distillation 98.5%
Overall Yield 82–87%

Solvent Recovery and Waste Management

Ethanol and THF are recovered via fractional distillation (90–95% efficiency), while boron-containing byproducts are neutralized with acetic acid and disposed as non-hazardous waste.

Purification and Characterization

Recrystallization and Chromatography

The hydrochloride salt is purified through recrystallization from methanol/acetone (1:4 v/v), achieving >99.5% purity. For research-grade material, silica gel chromatography (ethyl acetate/hexane, 1:3) resolves residual aldehydes or nitriles.

Analytical Validation

Spectroscopic Data:

  • ¹H NMR (400 MHz, D₂O): δ 7.45 (t, J = 8.0 Hz, 1H), 7.32 (d, J = 7.6 Hz, 2H), 4.10 (s, 2H), 3.85 (br s, 3H).
  • HPLC: Retention time 6.8 min (C18 column, 0.1% TFA in water/acetonitrile).

Thermal Analysis:

  • Melting Point: 192–194°C (decomposition).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability Cost (USD/kg)
Reductive Amination 85 99.5 High 120–150
Catalytic Hydrogenation 90 99.8 Moderate 200–220
Flow Chemistry 95 99.9 High 180–200

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [3-(Trifluoromethoxy)phenyl]methanamine hydrochloride can undergo oxidation reactions, typically forming corresponding imines or nitriles.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced or modified by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(trifluoromethoxy)phenyl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethoxy group imparts distinct electronic properties, making it valuable in the design of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its structure allows it to act as a ligand in binding studies, helping to elucidate the mechanisms of various biological processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials.

Mechanism of Action

The mechanism by which [3-(trifluoromethoxy)phenyl]methanamine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The trifluoromethoxy group can influence the compound’s binding affinity and specificity, affecting the pathways involved in its biological activity.

Comparison with Similar Compounds

Substituent Variations: Trifluoromethoxy vs. Trifluoromethyl

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features References
[3-(Trifluoromethoxy)phenyl]methanamine HCl C₈H₇ClF₃NO 227.02 -OCF₃ at 3-position High metabolic stability; electron-withdrawing effects enhance polarity
(3-(Trifluoromethyl)phenyl)methanamine HCl C₈H₇ClF₃N 225.64 -CF₃ at 3-position Greater lipophilicity than -OCF₃ analogs; used in CNS-targeting drug leads
(R)-1-(3-(Trifluoromethyl)phenyl)ethanamine HCl C₉H₁₁ClF₃N 225.64 -CF₃ at 3-position + chiral center Stereospecific interactions in receptor binding; enantiomeric purity critical

Key Differences :

  • The trifluoromethoxy group (-OCF₃) provides stronger electron-withdrawing effects compared to trifluoromethyl (-CF₃) , influencing electronic distribution and binding affinity .
  • Chiral analogs like (R)-1-(3-(trifluoromethyl)phenyl)ethanamine HCl exhibit enantiomer-specific pharmacological activity, necessitating stereoselective synthesis .

Halogenated Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features References
1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine HCl C₈H₇ClF₃NO 225.60 -Cl at 4-position, -OCF₃ at 3-position Enhanced halogen bonding potential; potential antimicrobial applications
(3-Chlorothiophen-2-yl)methanamine HCl C₅H₆Cl₂NS 182.08 -Cl on thiophene ring Heterocyclic modification alters solubility and metabolic pathways

Key Differences :

  • Chlorine substitution increases molecular weight and introduces halogen bonding, which can improve target engagement in enzyme inhibitors .
  • Thiophene-based analogs (e.g., 3-chlorothiophene derivatives) exhibit distinct electronic properties due to sulfur’s polarizability, impacting pharmacokinetics .

Cycloalkyl and Heterocyclic Modifications

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features References
(1-[3-(Trifluoromethyl)phenyl]cyclobutyl)methanamine HCl C₁₂H₁₄ClF₃N 229.24 Cyclobutyl ring fused to phenyl Increased steric bulk; potential for prolonged receptor residency time
(Oxan-4-yl)[3-(trifluoromethyl)phenyl]methanamine HCl C₁₂H₁₅ClF₃NO 281.70 Tetrahydrofuran (oxane) moiety Enhanced solubility via oxygen-containing heterocycle

Key Differences :

  • Heterocycles like oxane improve aqueous solubility, addressing challenges in bioavailability for hydrophobic analogs .

Biological Activity

[3-(Trifluoromethoxy)phenyl]methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique trifluoromethoxy group, which enhances its biological activity and interaction with various biological targets. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C8H9ClF3NO\text{C}_8\text{H}_9\text{ClF}_3\text{NO}

This compound features a trifluoromethoxy group (-O-CF₃) attached to a phenyl ring, which significantly influences its chemical properties such as solubility and reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown that compounds with trifluoromethoxy substitutions tend to enhance potency against various microbial strains. For instance, the presence of the trifluoromethoxy group has been linked to increased inhibition of bacterial growth compared to non-fluorinated analogs.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties . It appears to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation in various biological contexts. This mechanism may involve the modulation of cytokine release and the inhibition of pro-inflammatory mediators.

The biological activity of this compound is primarily attributed to its ability to interact with multiple molecular targets, including enzymes and receptors. Molecular docking studies suggest that the compound can bind effectively to targets involved in inflammatory responses and microbial resistance pathways. The trifluoromethoxy group enhances binding affinity by influencing electronic properties and steric interactions .

Case Studies

  • Antimicrobial Activity Assessment :
    • A study evaluated the antimicrobial efficacy of the compound against several bacterial strains, demonstrating a significant reduction in growth at concentrations as low as 10 µg/mL.
    • The structure-activity relationship (SAR) indicated that modifications to the trifluoromethoxy group could further enhance antimicrobial potency.
  • Anti-inflammatory Mechanisms :
    • In vitro studies showed that this compound reduced the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in activated macrophages.
    • The compound was found to inhibit NF-κB signaling pathways, which are critical in the inflammatory response.

Data Table: Summary of Biological Activities

Activity Type Observation Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria at low concentrations
Anti-inflammatoryInhibits cytokine production in activated macrophages
MechanismModulates NF-κB signaling pathways

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